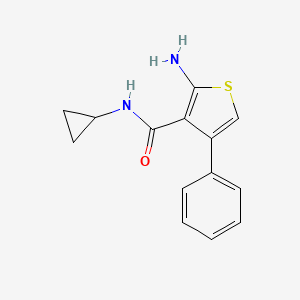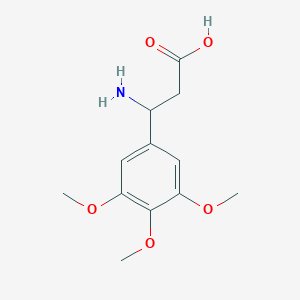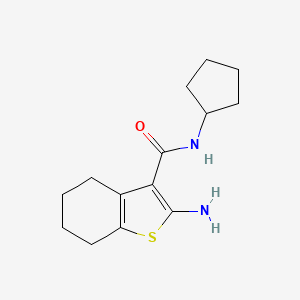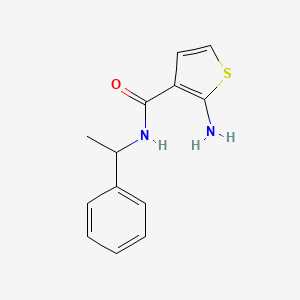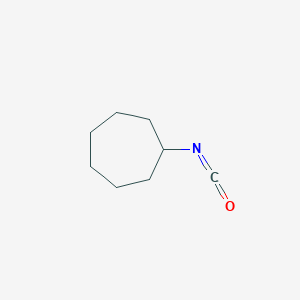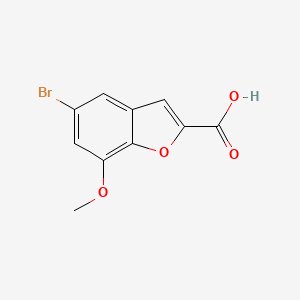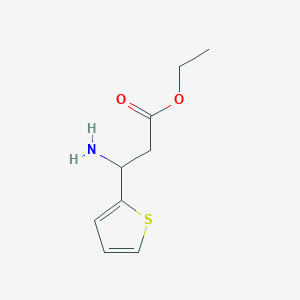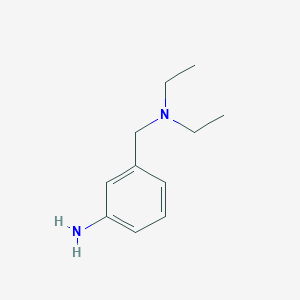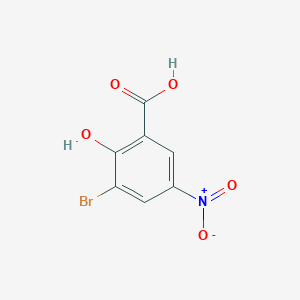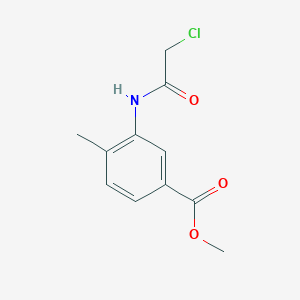
3-(2-cloroacetamido)-4-metilbenzoato de metilo
Descripción general
Descripción
Methyl 3-(2-chloroacetamido)-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloroacetamido group, and a methyl group attached to a benzene ring
Aplicaciones Científicas De Investigación
Methyl 3-(2-chloroacetamido)-4-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific chemical properties.
Biological Studies: It serves as a probe to study enzyme interactions and biochemical pathways.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors . For instance, imidazole-containing compounds, which share a similar structure, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding, given the presence of a reactive chloroacetamido group . This group can form a covalent bond with a nucleophilic site on the target protein, leading to changes in the protein’s function .
Biochemical Pathways
For example, imidazole-containing compounds have been reported to inhibit the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, and antimicrobial effects .
Análisis Bioquímico
Biochemical Properties
Methyl 3-(2-chloroacetamido)-4-methylbenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may bind to specific active sites on enzymes, altering their activity and influencing the overall biochemical reaction. Additionally, Methyl 3-(2-chloroacetamido)-4-methylbenzoate can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of Methyl 3-(2-chloroacetamido)-4-methylbenzoate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, Methyl 3-(2-chloroacetamido)-4-methylbenzoate can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, Methyl 3-(2-chloroacetamido)-4-methylbenzoate exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Methyl 3-(2-chloroacetamido)-4-methylbenzoate can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(2-chloroacetamido)-4-methylbenzoate can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Methyl 3-(2-chloroacetamido)-4-methylbenzoate remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of Methyl 3-(2-chloroacetamido)-4-methylbenzoate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, Methyl 3-(2-chloroacetamido)-4-methylbenzoate can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
Methyl 3-(2-chloroacetamido)-4-methylbenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites, depending on the pathways it influences. For example, it may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of Methyl 3-(2-chloroacetamido)-4-methylbenzoate within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, Methyl 3-(2-chloroacetamido)-4-methylbenzoate may accumulate in specific tissues or cellular compartments, influencing its localization and overall activity .
Subcellular Localization
The subcellular localization of Methyl 3-(2-chloroacetamido)-4-methylbenzoate is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of Methyl 3-(2-chloroacetamido)-4-methylbenzoate can affect its interactions with other biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloroacetamido)-4-methylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Esterification: The 4-methylbenzoic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4-methylbenzoate.
Chlorination: The methyl 4-methylbenzoate is then chlorinated using thionyl chloride to introduce the chloro group, forming methyl 3-chloro-4-methylbenzoate.
Amidation: Finally, the methyl 3-chloro-4-methylbenzoate undergoes amidation with chloroacetamide in the presence of a base such as triethylamine to yield Methyl 3-(2-chloroacetamido)-4-methylbenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-chloroacetamido)-4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Products include substituted amides or thioethers.
Hydrolysis: Products include 3-(2-chloroacetamido)-4-methylbenzoic acid.
Oxidation: Products include 3-(2-chloroacetamido)-4-carboxybenzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-bromoacetamido)-4-methylbenzoate: Similar structure but with a bromo group instead of a chloro group.
Methyl 3-(2-iodoacetamido)-4-methylbenzoate: Similar structure but with an iodo group instead of a chloro group.
Methyl 3-(2-fluoroacetamido)-4-methylbenzoate: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
Methyl 3-(2-chloroacetamido)-4-methylbenzoate is unique due to the specific reactivity of the chloroacetamido group, which allows for selective modifications in chemical and biological systems. The presence of the methyl group on the benzene ring also influences its chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-3-4-8(11(15)16-2)5-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTXPUFVJPYMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392319 | |
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-43-4 | |
| Record name | Methyl 3-(2-chloroacetamido)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


